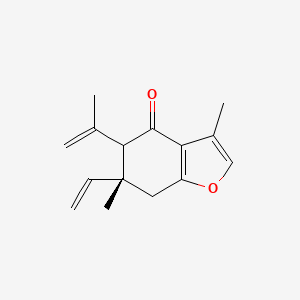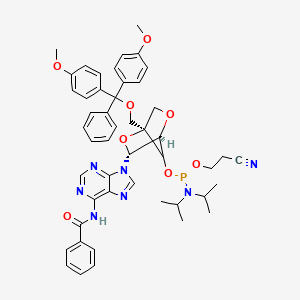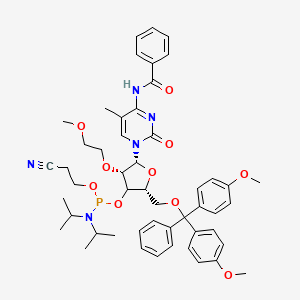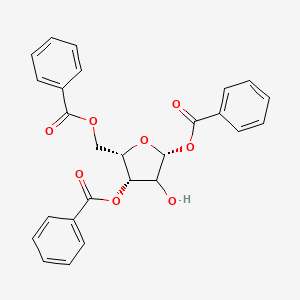
1,3,5-Tri-O-benzoyl-a-D-ribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tri-O-benzoyl-α-D-ribofuranose: is a chemical compound with the molecular formula C26H22O8. It is a white crystalline solid that is stable at room temperature. This compound is commonly used in organic synthesis, particularly in the protection of hydroxyl groups during the synthesis of nucleosides and nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tri-O-benzoyl-α-D-ribofuranose can be synthesized through the reaction of α-D-ribofuranose with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and results in the formation of the tri-benzoylated product .
Industrial Production Methods: Industrial production of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tri-O-benzoyl-α-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl groups to hydroxyl groups.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions such as acidic or basic environments
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1,3,5-Tri-O-benzoyl-α-D-ribofuranose is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a protecting group for hydroxyl functions in the synthesis of nucleosides and nucleotides
Biology: Employed in the study of enzyme mechanisms and the synthesis of biologically active compounds
Medicine: Serves as an intermediate in the synthesis of antiviral and anticancer drugs
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
1,3,5-Tri-O-benzoyl-α-D-ribofuranose acts as a purine nucleoside analog. Its anticancer mechanisms involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound targets indolent lymphoid malignancies and other types of cancer by interfering with the replication process of cancer cells .
Comparison with Similar Compounds
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: Another benzoylated ribofuranose used in nucleoside synthesis.
α-D-Ribofuranose 1,3,5-tribenzoate: A similar compound with slight structural differences but similar applications.
Uniqueness: 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is unique due to its specific configuration and the stability it provides during synthetic processes. Its ability to act as a protecting group for hydroxyl functions makes it particularly valuable in the synthesis of complex nucleosides and nucleotides .
Properties
Molecular Formula |
C26H22O8 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
[(2S,3S,5R)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21?,22+,26+/m0/s1 |
InChI Key |
HUHVPBKTTFVAQF-BVOYZHITSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]2[C@H](C([C@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,5R)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B10857555.png)
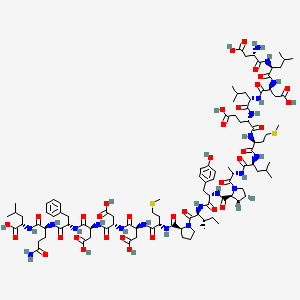
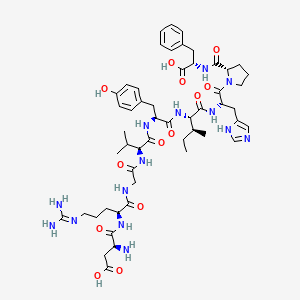
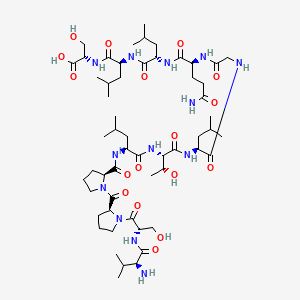
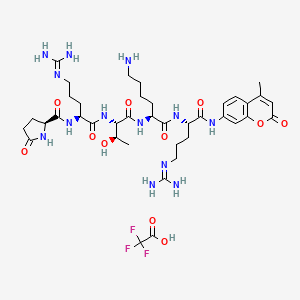
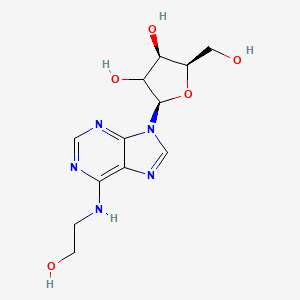
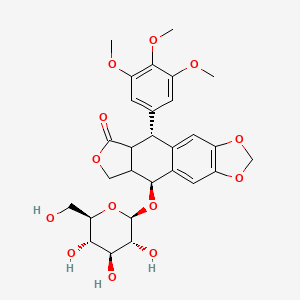

![[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-propyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B10857594.png)
![6-[[4-Carboxy-8a-[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10857606.png)
